molecular formula C11H8N2O B1435918 2-(5-Methyl-isoxazol-3-yl)-benzonitrile CAS No. 1261236-64-9

2-(5-Methyl-isoxazol-3-yl)-benzonitrile

Cat. No. B1435918
M. Wt: 184.19 g/mol
InChI Key: JALXDHRORCXWFG-UHFFFAOYSA-N
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Description

Compounds with an isoxazole ring, such as 2-(5-Methyl-isoxazol-3-yl)-benzonitrile, are often used in medicinal chemistry due to their wide range of pharmacological applications . Isoxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring .


Molecular Structure Analysis

The molecular structure of compounds like 2-(5-Methyl-isoxazol-3-yl)-benzonitrile can be analyzed using techniques such as X-ray crystallography . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap of a similar compound was found to be 4.9266 eV .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, carbon steel corrosion inhibition in a hydrochloric acid solution by a similar compound has been studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various analytical techniques. For instance, the melting point, IR spectrum, and NMR spectrum of a similar compound were reported .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For a similar compound, it was advised to avoid heat and sources of ignition .

properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-6-11(13-14-8)10-5-3-2-4-9(10)7-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALXDHRORCXWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methyl-isoxazol-3-yl)-benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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